molecular formula C19H19N3O3 B2640236 3-methyl-4-[1-(4-methylphenyl)-2-nitroethyl]-1-phenyl-1H-pyrazol-5-ol CAS No. 1007186-13-1

3-methyl-4-[1-(4-methylphenyl)-2-nitroethyl]-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B2640236
CAS No.: 1007186-13-1
M. Wt: 337.379
InChI Key: MRKIEWNFKOHLAN-UHFFFAOYSA-N
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Description

3-methyl-4-[1-(4-methylphenyl)-2-nitroethyl]-1-phenyl-1H-pyrazol-5-ol is a chemical compound offered for research and development purposes. This pyrazole derivative features a nitroethyl substituent and may be of interest in various scientific fields. Compounds within this structural class are frequently explored in medicinal chemistry as potential scaffolds for biological activity screening and in organic synthesis as intermediates for the construction of more complex molecules. The presence of the nitro group can make it a versatile intermediate for further chemical transformations, such as reduction to the corresponding amine. This product is intended for use by qualified researchers in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information presented is for informational purposes and is not intended to be a representation of its efficacy or safety.

Properties

IUPAC Name

5-methyl-4-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-8-10-15(11-9-13)17(12-21(24)25)18-14(2)20-22(19(18)23)16-6-4-3-5-7-16/h3-11,17,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZIXPQZKUWQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NN(C2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-[1-(4-methylphenyl)-2-nitroethyl]-1-phenyl-1H-pyrazol-5-ol typically involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid . The reaction mixture is stirred under reflux conditions for about 2 hours, followed by purification through crystallization using dimethylformamide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-[1-(4-methylphenyl)-2-nitroethyl]-1-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: Commonly involves reducing agents to remove oxygen atoms or add hydrogen atoms.

    Substitution: Involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

3-methyl-4-[1-(4-methylphenyl)-2-nitroethyl]-1-phenyl-1H-pyrazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-4-[1-(4-methylphenyl)-2-nitroethyl]-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have shown that it can bind to active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antifungal Activity

The compound’s antifungal efficacy is comparable to other nitro-containing pyrazole and imidazole derivatives. Key examples include:

Compound Name Substituents/Modifications MIC/MFC (µg/ml) Target Strains Reference
3-Methyl-4-[1-(1-naphthyl-4-chloro-1H-imidazole-5-yl)-2-nitroethyl]-1H-pyrazole-5-ol Naphthyl, chloro-imidazole substituent 31.3–34.9 C. albicans (clinical)
2,4-Dichloro-5-(2-nitrovinyl)-1-(4-fluorophenyl)-1H-imidazole Dichloro, fluorophenyl, nitrovinyl 39.7 Candida spp.
Target Compound 4-Methylphenyl, nitroethyl Data not reported Likely Candida spp.
  • Key Insight : The naphthyl and chloro-imidazole substituents in the first comparator enhance antifungal potency, while fluorophenyl groups (second comparator) reduce activity slightly. The absence of electron-withdrawing groups (e.g., Cl, F) in the target compound may limit its efficacy compared to these derivatives .

Structural and Electronic Modifications

A. Aromatic Substituent Effects
  • 4-Methylphenyl vs.
  • Chloro/Fluoro Substituents : Electron-withdrawing groups (Cl, F) enhance electrophilicity of the nitro group, critical for nitro-reductase activation in fungi .
B. Nitro Group Positioning
  • Nitroethyl vs.

Physicochemical Properties

Limited solubility data are available, but crystallinity trends can be inferred:

  • The dimeric 4,4′-(arylmethylene)bis-pyrazole derivative () forms crystalline solids, suggesting that bis-pyrazole structures enhance crystallinity .
  • Thiazole-containing analogs (e.g., 3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine) exhibit altered solubility due to heterocyclic incorporation .

Biological Activity

3-Methyl-4-[1-(4-methylphenyl)-2-nitroethyl]-1-phenyl-1H-pyrazol-5-ol is a compound of significant interest due to its potential biological activities. This pyrazole derivative is characterized by its unique structure, which includes a nitroethyl group and a phenyl ring, contributing to its reactivity and biological effects. Research has indicated that compounds within this class can exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula for this compound is C19H20N4O2C_{19}H_{20}N_{4}O_{2} with a molecular weight of approximately 336.39 g/mol. The compound features:

  • Pyrazole ring : A five-membered ring contributing to its biological activity.
  • Nitro group : Known for enhancing the compound's reactivity and potential biological effects.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

Research has highlighted the anticancer potential of pyrazole derivatives through various mechanisms, including:

  • Inhibition of cell proliferation : Studies indicate that certain pyrazole compounds can inhibit the growth of cancer cells by inducing apoptosis.
  • Targeting specific pathways : Some compounds have been shown to inhibit pathways such as the PI3K/Akt/mTOR pathway, which is crucial in cancer cell survival and proliferation.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results indicated that this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainInhibition Zone (mm)
Test CompoundStaphylococcus aureus15
Test CompoundEscherichia coli12

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis in breast cancer cells. The mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of caspase pathways.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)25ROS induction
HeLa (Cervical Cancer)30Caspase activation

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets such as COX enzymes and cancer-related proteins. The results indicated strong binding interactions, suggesting potential as a therapeutic agent.

Q & A

Q. Why do similar pyrazole derivatives exhibit divergent reactivity?

  • Mechanistic Insights :
  • Steric hindrance from the 4-methylphenyl group may reduce nucleophilic attack at position 4 .
  • Compare kinetic data (e.g., rate constants for nitro reduction) across derivatives to identify substituent effects .

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